

Ald-Ph-amido-PEG1-C2-NHS ester solubility and stability data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ald-Ph-amido-PEG1-C2-NHS ester

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Core Technical Guide: Ald-Ph-amido-PEG1-C2-NHS Ester

This technical guide provides an in-depth overview of the solubility and stability of **Ald-Ph-amido-PEG1-C2-NHS ester**, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs)[1][2][3][4][5]. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Ald-Ph-amido-PEG1-C2-NHS Ester

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional crosslinker. It contains two reactive functional groups: an aldehyde (Ald) and an N-hydroxysuccinimide (NHS) ester. The aldehyde group can react with specific functionalities, such as hydrazides or aminooxy groups, while the NHS ester is highly reactive towards primary amines, which are abundantly available on the surface of antibodies (e.g., lysine residues)[6]. This dual reactivity allows for the precise and stable conjugation of a payload (e.g., a cytotoxic drug) to an antibody, forming an ADC. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Solubility Data

The solubility of **Ald-Ph-amido-PEG1-C2-NHS ester** is a critical parameter for its handling and use in conjugation reactions. While specific quantitative data for this exact compound is limited,

the available information and data for similar compounds provide a strong indication of its solubility profile.

Table 1: Solubility of **Ald-Ph-amido-PEG1-C2-NHS Ester** and Related Compounds

Compound	Solvent	Solubility	Source
Ald-Ph-amido-PEG1-C2-NHS ester	Dimethyl sulfoxide (DMSO)	10 mM	[1]
Ald-Ph-PEG24-NHS ester	Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)	Soluble	[7]
General NHS Esters	Anhydrous organic solvents (e.g., DMSO, DMF)	Generally soluble	[8][9]
General NHS Esters	Aqueous buffers	Generally insoluble (exceptions for sulfo-NHS esters)	[8][10]

It is standard practice to dissolve NHS esters in an anhydrous polar aprotic solvent like DMSO or DMF immediately before use to minimize hydrolysis[8][11]. The stock solution is then added to the aqueous reaction mixture containing the antibody.

Stability Data

The stability of the NHS ester is paramount for achieving high conjugation efficiency. The primary pathway for the degradation of NHS esters in aqueous solutions is hydrolysis, which competes with the desired amidation reaction with the primary amines of the antibody[12][13]. The rate of hydrolysis is highly dependent on pH and temperature[10][11].

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pH	Temperature (°C)	Half-life	Source(s)
7.0	0	4 - 5 hours	[10] [12] [13]
7.0	Room Temperature	~7 hours	[14]
8.0	4	1 hour	[10] [15]
8.6	4	10 minutes	[10] [12] [13] [15]
9.0	Room Temperature	Minutes	[9] [14]

To maintain the reactivity of the NHS ester, it is crucial to store the compound in a desiccated environment and to prepare solutions immediately prior to use[\[9\]](#)[\[11\]](#).

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of **Ald-Ph-amido-PEG1-C2-NHS ester** in a given solvent.

- Preparation: Weigh a precise amount of the **Ald-Ph-amido-PEG1-C2-NHS ester**.
- Dissolution: Add a small, measured volume of the test solvent (e.g., DMSO) to the solid compound.
- Vortexing/Sonication: Vortex or sonicate the mixture to facilitate dissolution.
- Observation: Visually inspect the solution for any undissolved particles.
- Incremental Addition: If the compound has fully dissolved, continue to add small, measured volumes of the solvent, vortexing/sonicating and observing after each addition until the solution becomes saturated (i.e., solid particles are visible).
- Calculation: Calculate the concentration at which the compound is fully dissolved. This is the approximate solubility.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

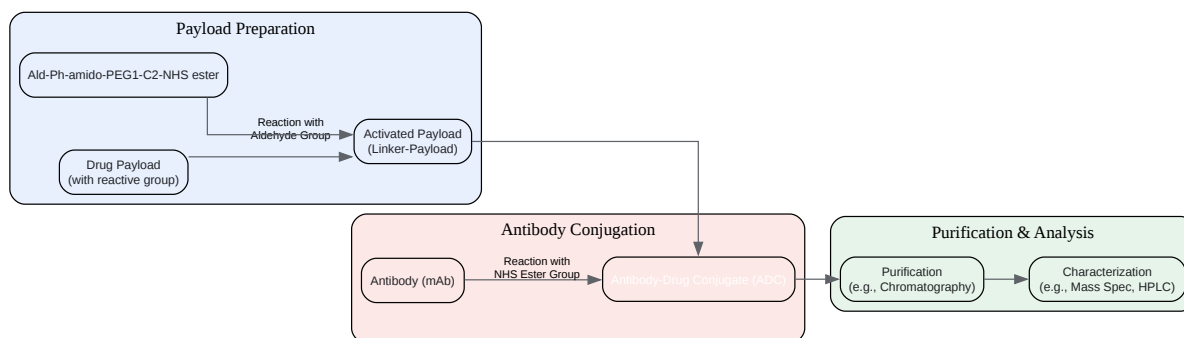
This protocol describes a spectrophotometric method to determine the rate of hydrolysis of the NHS ester. The method is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range[9][12].

- Reagent Preparation:
 - Prepare a stock solution of **Ald-Ph-amido-PEG1-C2-NHS ester** in an anhydrous organic solvent (e.g., DMSO).
 - Prepare aqueous buffers at the desired pH values (e.g., pH 7.0, 8.0, 8.5).
- Reaction Initiation: Add a small volume of the NHS ester stock solution to the aqueous buffer to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <10%) to minimize its effect on the reaction[11].
- Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer. This is the initial reading (T=0).
- Time-course Monitoring: Continue to measure the absorbance at regular time intervals.
- Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from this data.

Visualizations

Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the conjugation of a drug payload to an antibody using **Ald-Ph-amido-PEG1-C2-NHS ester**.

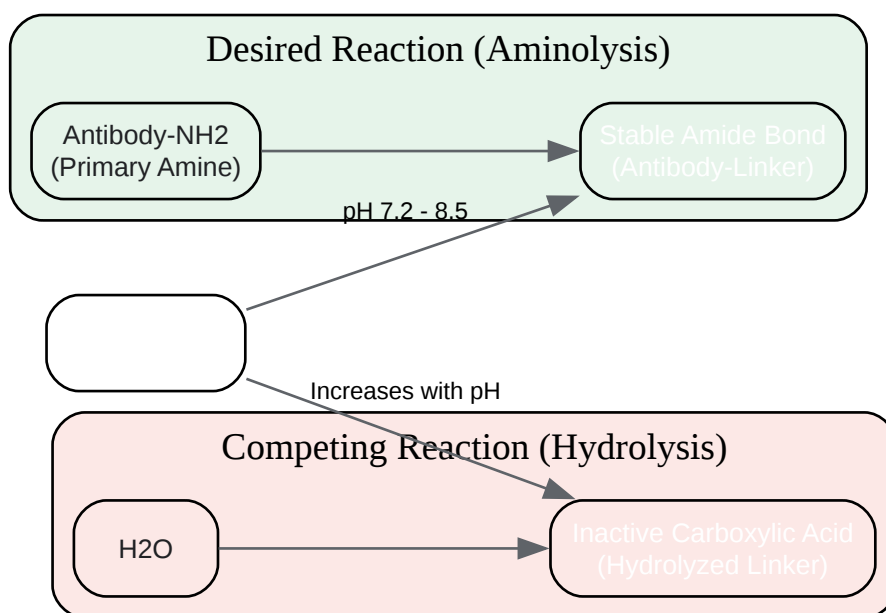


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Workflow for ADC synthesis using the linker.

Competing Reactions of the NHS Ester

This diagram illustrates the two competing reactions for the NHS ester group in an aqueous environment: the desired aminolysis with a primary amine on the antibody and the undesirable hydrolysis with water.



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Aminolysis vs. Hydrolysis of the NHS ester.

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- To cite this document: BenchChem. [Ald-Ph-amido-PEG1-C2-NHS ester solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818453#ald-ph-amido-peg1-c2-nhs-ester-solubility-and-stability-data]

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